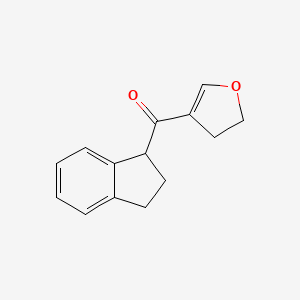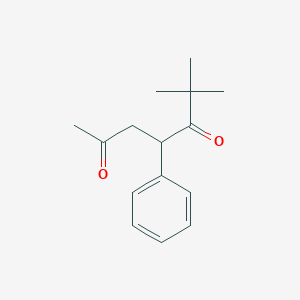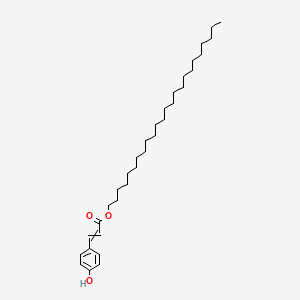
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate: is a chemical compound known for its unique structure and properties It consists of a tetracosyl group attached to a 3-(4-hydroxyphenyl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with tetracosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenylpropanoates.
Scientific Research Applications
Chemistry: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases associated with oxidative stress .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to stabilize formulations and provide antioxidant benefits makes it a valuable ingredient .
Mechanism of Action
The mechanism by which Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- Propyl 3-(4-hydroxyphenyl)prop-2-enoate
- Butyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its long tetracosyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs like propyl 3-(4-hydroxyphenyl)prop-2-enoate and butyl 3-(4-hydroxyphenyl)prop-2-enoate. The longer chain may affect its solubility, melting point, and interaction with biological membranes.
Properties
CAS No. |
101959-32-4 |
|---|---|
Molecular Formula |
C33H56O3 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C33H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-36-33(35)29-26-31-24-27-32(34)28-25-31/h24-29,34H,2-23,30H2,1H3 |
InChI Key |
FNUQVBAOIKMXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
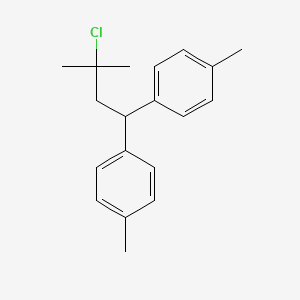



![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
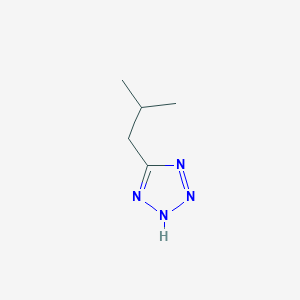
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


